molecular formula C17H16N2OS B2498439 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine CAS No. 796067-62-4

4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

Cat. No.: B2498439
CAS No.: 796067-62-4
M. Wt: 296.39
InChI Key: OJLLVIPUGPNHBJ-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum (KBr pellet) displays characteristic vibrations:

  • N–H stretch : $$ 3412 \, \text{cm}^{-1} $$ (amine group) .
  • C=S stretch : $$ 1220 \, \text{cm}^{-1} $$ (thiazole ring) .
  • C–O–C stretch : $$ 1265 \, \text{cm}^{-1} $$ (methoxy group) .

Nuclear Magnetic Resonance Spectroscopy

  • $$ ^1\text{H}$$-NMR (DMSO-$$ d_6 $$) :

    • $$ \delta \, 2.34 \, \text{ppm} $$ (s, 3H, CH$$_3$$ of methoxy).
    • $$ \delta \, 5.12 \, \text{ppm} $$ (d, 2H, CH$$_2$$ of allyl).
    • $$ \delta \, 6.82–8.14 \, \text{ppm} $$ (m, 9H, aromatic protons) .
  • $$ ^{13}\text{C}$$-NMR :

    • $$ \delta \, 162.4 \, \text{ppm} $$ (C=S of thiazole).
    • $$ \delta \, 55.6 \, \text{ppm} $$ (OCH$$_3$$).

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 285 \, \text{nm} $$ ($$ \varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1} $$) due to π→π* transitions in the naphthalene-thiazole conjugated system .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry ($$ m/z $$) reveals the following fragmentation pathways:

  • Molecular ion peak : $$ m/z = 296.39 \, [\text{M}]^+ $$.
  • Major fragments:
    • $$ m/z = 241.31 \, [\text{M} - \text{C}3\text{H}5\text{N}]^+ $$ (loss of allylamine).
    • $$ m/z = 206.26 \, [\text{M} - \text{C}3\text{H}5\text{N} - \text{Cl}]^+ $$ .

A proposed fragmentation scheme is illustrated below:
$$ \text{M}^+ \rightarrow \text{C}{14}\text{H}{11}\text{NOS}^+ + \text{C}3\text{H}5\text{N} \rightarrow \text{C}{10}\text{H}{8}\text{O}^+ + \text{HS}^- $$

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

Molecular Orbital Analysis

  • HOMO-LUMO gap : $$ 4.12 \, \text{eV} $$, indicating moderate reactivity.
  • Electrostatic potential (ESP) : The methoxy group exhibits a negative potential ($$ -0.12 \, \text{e} $$), while the thiazole nitrogen shows a positive potential ($$ +0.09 \, \text{e} $$) .

Geometric Optimization

The computed bond lengths and angles align with XRD data (RMSD = $$ 0.021 \, \text{Å} $$). Key torsional angles:

  • Thiazole-naphthalene: $$ 25.7^\circ $$ (calculated) vs. $$ 25.52^\circ $$ (experimental).
  • Allylamine-thiazole: $$ 85.2^\circ $$ .

Properties

IUPAC Name

4-(4-methoxynaphthalen-1-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-3-10-18-17-19-15(11-21-17)13-8-9-16(20-2)14-7-5-4-6-12(13)14/h3-9,11H,1,10H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLLVIPUGPNHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, also known by its CAS number 1621968-01-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's molecular formula is C17H16N2OSC_{17}H_{16}N_{2}OS, and it features a thiazole ring linked to a methoxynaphthalene moiety. The structural characteristics are crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H16N2OSC_{17}H_{16}N_{2}OS
CAS Number1621968-01-1
SynonymsN-allyl-4-(4-methoxy-1-naphthyl)-1,3-thiazol-2-amine
Purity95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Specifically, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays demonstrated that the compound shows promising growth inhibitory activity against several cancer cell lines, including:
      • Non-Small Cell Lung Cancer (NSCLC) HOP-92
      • Colorectal Carcinoma HCT-116
      • Breast Cancer SK-BR-3
    The Growth Inhibition (GI) values observed were as follows:
    • HOP-92 : GI = 86.28% at 10 µM
    • HCT-116 : GI = 40.87% at 10 µM
    • SK-BR-3 : GI = 46.14% at 10 µM .

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through caspase activation.
    "Complexes derived from thiazole derivatives can induce caspase-dependent apoptosis in various cancer cell lines" .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and naphthalene rings significantly influence the biological activity of these compounds. Key findings include:

  • Substituents on the naphthalene ring enhance solubility and binding affinity to target proteins.
  • The presence of an allyl group contributes to increased potency against specific cancer types.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of thiazole derivatives in preclinical models:

  • Study on Antiproliferative Activity :
    • A recent study assessed various thiazole derivatives for their antiproliferative effects using MTT assays across different cancer cell lines.
    • Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
  • In Vivo Efficacy :
    • Preliminary in vivo studies demonstrated that similar thiazole compounds could significantly reduce tumor growth in xenograft models of breast and lung cancer.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of various thiazole derivatives that showed promising activity against bacteria and yeast-like fungi .

Anti-cancer Potential : Thiazole compounds are often investigated for their anti-cancer properties. The presence of the naphthalene moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anti-cancer agents .

Agricultural Applications

Herbicidal and Insecticidal Activity : Research into thiazole derivatives has revealed their potential as herbicides and insecticides. Compounds with similar structures have demonstrated effectiveness against various pests and weeds, suggesting that this compound could be explored for agricultural applications .

Material Science

Fluorescent Properties : The incorporation of naphthalene units in thiazole derivatives can impart fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthesis of such compounds has been reported, indicating their potential use in advanced materials .

Case Study 1: Antimicrobial Activity Assessment

A recent study synthesized several thiazole derivatives, including the target compound, and evaluated their antimicrobial activities against a range of pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that the compound induced cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that it may act through the modulation of apoptotic pathways, warranting further investigation into its potential as an anti-cancer therapeutic.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazol-2-amine Derivatives

Compound Name Core Structure Substituent (Position) Amine Group Molecular Weight Key Features
Target Compound Thiazole 4-(4-Methoxynaphthalen-1-yl) N-prop-2-en-1-yl 308.37* High lipophilicity, aromatic stacking
4-(3,4-Dichlorophenyl)-N-prop-2-en-1-yl-thiazol-2-amine Thiazole 4-(3,4-Dichlorophenyl) N-prop-2-en-1-yl 285.19 Electron-withdrawing Cl groups
5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine Thiazole 5-(4-Methoxynaphthalen-1-yl) NH2 256.32 Positional isomer; free amine group
TH-848 (4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol) Thiazole 4-(2-Naphthyl) 4-Aminophenol 319.39 Phenolic group for H-bonding
N-(4-Methylphenyl)-4-(chloromethyl)thiazol-2-amine Thiazole 4-(Chloromethyl) N-(4-Methylphenyl) 238.74 Electrophilic chloromethyl group

*Calculated molecular weight based on formula C₁₇H₁₆N₂OS.

Key Observations :

  • Substituent Position : The target compound’s 4-methoxynaphthalene group contrasts with the 5-position isomer in , which may alter steric interactions in biological targets.
  • Amine Group : The allylamine group in the target compound and enhances reactivity compared to simpler amines (e.g., NH2 in ).

Preparation Methods

Synthesis of 1-(4-Methoxynaphthalen-1-yl)-2-bromoethanone

The α-bromo ketone precursor is synthesized via Friedel-Crafts acylation of 4-methoxynaphthalene. Treatment with acetyl chloride and AlCl₃ in dichloromethane yields 1-(4-methoxynaphthalen-1-yl)ethanone, which undergoes bromination at the α-position using bromine in acetic acid. The product, 1-(4-methoxynaphthalen-1-yl)-2-bromoethanone, is isolated as a crystalline solid (mp 112–114°C, 78% yield).

Thiazole Ring Formation via Hantzsch Reaction

The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole core. Thiourea acts as both the sulfur and nitrogen source, facilitating cyclization to yield 4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine. The reaction proceeds via nucleophilic displacement of bromide by thiourea, followed by cyclodehydration. The crude product is purified via recrystallization from ethanol (mp 189–191°C, 65% yield).

N-Alkylation with Allyl Bromide

The primary amine at position 2 of the thiazole undergoes alkylation using allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). The reaction is conducted at 60°C for 12 hours, yielding 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine. Excess allyl bromide ensures mono-alkylation, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The final product is isolated via column chromatography (hexane/ethyl acetate, 3:1) as a pale-yellow solid (mp 145–147°C, 82% yield).

Palladium-Catalyzed Cross-Coupling Approach

Preparation of 1-Methoxy-4-iodonaphthalene

4-Methoxynaphthalene undergoes iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at reflux. The reaction selectively substitutes the iodine at the 1-position, yielding 1-methoxy-4-iodonaphthalene (mp 98–100°C, 70% yield).

Suzuki-Miyaura Coupling with Thiazole Boronic Acid

A thiazole boronic acid derivative, 2-aminothiazole-4-boronic acid pinacol ester, is coupled with 1-methoxy-4-iodonaphthalene under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a dioxane/water mixture, the reaction affords 4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine. The product is purified via silica gel chromatography (mp 190–192°C, 68% yield).

Allylation via Buchwald-Hartwig Amination

The aryl amine undergoes coupling with allyl bromide using a palladium-Xantphos catalyst system. This method avoids over-alkylation and selectively installs the allyl group at the amine position. The reaction is monitored by gas chromatography-mass spectrometry (GC-MS), and the final compound is isolated in 75% yield.

Tcherniac’s Synthesis with Functional Group Modification

Formation of 4-Methoxynaphthalen-1-yl Thiocyanato Ketone

4-Methoxynaphthalene-1-carbonyl chloride reacts with potassium thiocyanate in acetone to form the thiocyanato ketone intermediate. This compound is hydrolyzed under acidic conditions (HCl, H₂O) to yield 2-amino-4-(4-methoxynaphthalen-1-yl)thiazole.

Reductive Amination with Allyl Alcohol

The primary amine is subjected to reductive amination using allyl alcohol and sodium cyanoborohydride in methanol. The reaction selectively introduces the allyl group without affecting the thiazole ring. The product is characterized by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy, confirming the N-allyl substitution.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, naphthalene-H), 7.89–7.32 (m, 6H, naphthalene-H), 6.05 (m, 1H, CH₂=CH–), 5.35 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.21 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.02 (d, J = 6.0 Hz, 2H, N–CH₂), 3.94 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=N), 159.8 (C–OCH₃), 134.5–116.2 (naphthalene-C), 117.8 (CH₂=CH₂), 55.3 (OCH₃), 43.1 (N–CH₂).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 349.1 (M+H)⁺, consistent with the molecular formula C₁₇H₁₆N₂OS.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Hantzsch-Alkylation 82 98 Simple, scalable Requires brominated ketone precursor
Suzuki Coupling 75 97 Regioselective, mild conditions Costly Pd catalysts
Tcherniac’s Synthesis 68 95 Avoids halogenated intermediates Low yielding hydrolysis step

Q & A

Q. What are the key considerations in designing a synthetic route for 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions. For this compound, critical steps include:

  • Precursor selection : Use 4-methoxy-1-naphthaldehyde and thiourea to form the thiazole core via Hantzsch thiazole synthesis .
  • Allylation : Introduce the propenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
  • Reaction optimization : Control temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF or ethanol) to enhance yield .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxynaphthyl protons at δ 3.8–4.2 ppm, allyl protons at δ 5.0–6.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 363.12) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification .
  • Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma, then analyze degradation via LC-MS .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be improved during the allylation step?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination to enhance allyl group attachment .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Lower reaction temperatures (50–60°C) to minimize polymerization of the allyl group .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target identification : Perform kinome-wide screening using kinase inhibition assays .
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with suspected targets (e.g., EGFR or MAPK) .
  • Cellular assays : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) in cancer cell lines .

Q. How should researchers address conflicting data regarding the compound’s biological activity across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .
  • Purity validation : Reanalyze compound batches via HPLC to rule out impurities (>99% purity required) .
  • Dose-response curves : Perform IC50_{50} determinations in triplicate to confirm activity trends .

Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with inhibitory activity .

Comparative Structural Analysis

Compound NameKey Structural FeaturesBiological Relevance
6-Methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine Benzothiazole core with dual methoxy groupsEnhanced kinase selectivity
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Phenoxypropanamide side chainImproved solubility and bioavailability
Target compound Methoxynaphthyl + allyl-thiazolePotential dual-target activity

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